L-Azetidine-2-carboxylic Acid t-Butyl Ester

Peptide conformation Protein engineering Conformational constraint

L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS 129740-14-3), also known as tert-butyl (2S)-azetidine-2-carboxylate, is an orthogonally protected derivative of L-azetidine-2-carboxylic acid (L-Aze), a naturally occurring non-proteinogenic amino acid that serves as the four-membered ring lower homolog of L-proline. This compound (C8H15NO2, MW 157.21) features a tert-butyl ester protecting group on the carboxylic acid moiety, leaving the secondary amine of the azetidine ring free for subsequent functionalization or coupling reactions.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 129740-14-3
Cat. No. B020061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Azetidine-2-carboxylic Acid t-Butyl Ester
CAS129740-14-3
Synonyms(2S)-2-Azetidinecarboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN1
InChIInChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyKHNFEQCEQIAFES-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS 129740-14-3) as a Protected Proline Analog Building Block for Peptide and PNA Synthesis


L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS 129740-14-3), also known as tert-butyl (2S)-azetidine-2-carboxylate, is an orthogonally protected derivative of L-azetidine-2-carboxylic acid (L-Aze), a naturally occurring non-proteinogenic amino acid that serves as the four-membered ring lower homolog of L-proline [1]. This compound (C8H15NO2, MW 157.21) features a tert-butyl ester protecting group on the carboxylic acid moiety, leaving the secondary amine of the azetidine ring free for subsequent functionalization or coupling reactions [2]. It is primarily utilized as a chiral building block in the synthesis of conformationally constrained peptides, peptidomimetics, and peptide nucleic acid (PNA) analogs, where its strained azetidine ring imparts distinct backbone conformational properties relative to its five-membered proline counterpart [3].

Why L-Azetidine-2-carboxylic Acid t-Butyl Ester Cannot Be Substituted by Generic Proline or Unprotected Aze Building Blocks


Generic substitution of L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS 129740-14-3) with alternative proline analogs or unprotected azetidine-2-carboxylic acid derivatives fails on three interconnected grounds. First, the four-membered azetidine ring imposes fundamentally different conformational constraints compared to the five-membered pyrrolidine ring of proline; computational energy analyses demonstrate that the collagen-like near-extended conformation is energetically less favorable for Aze residues than for Pro residues, which directly alters peptide secondary structure propensity and triple helix stability [1]. Second, the tert-butyl ester protecting group provides orthogonal acid-labile protection that is essential for Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows; unprotected Aze (CAS 2133-34-8) lacks this orthogonal handle and cannot be selectively deprotected during stepwise chain assembly [2]. Third, azetidine-2-carboxylic acid exhibits measurable off-target biological activity—it competitively inhibits [3H]strychnine binding to NMDA glutamate receptor 1 with an IC50 of 399,000 nM and demonstrates in vitro cytotoxicity against collagen-producing cancer cells (IC50 = 7.6 μg/mL)—meaning that any residual unprotected material in a building block preparation could introduce unintended pharmacological confounding in biological assays [3]. These factors collectively preclude simple one-for-one replacement with structurally or functionally related analogs.

Quantitative Differentiation Evidence for L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS 129740-14-3) Relative to Proline Analogs and Alternative Protecting Groups


Four-Membered Ring Conformation Alters Peptide Backbone Geometry Relative to Proline

The azetidine ring of L-Aze imposes distinct backbone conformational preferences compared to the pyrrolidine ring of L-proline. Energy computations on N-acetyl-Aze-N'-methylamide and Aze-containing dipeptides demonstrate that the collagen-like near-extended conformation is energetically less favorable for Aze than for Pro in both the single residue and dipeptide contexts, resulting in increased backbone flexibility due to reduced repulsive noncovalent interactions between ring atoms and neighboring residues [1]. This entropic effect lessens the stability of ordered polypeptide conformations relative to the disordered statistical coil. Ab initio HF and density functional calculations further reveal that ring contraction from Pro to Aze produces remarkable changes in C'-N imide bond length and N-Cα bond angles, with the four-membered ring exhibiting less puckered structure and altered cis-trans isomerization barriers [2].

Peptide conformation Protein engineering Conformational constraint

tert-Butyl Ester Enables Orthogonal Protection Strategy in Fmoc-SPPS

The tert-butyl ester protecting group on CAS 129740-14-3 provides acid-labile carboxyl protection that is fully orthogonal to the base-labile Fmoc group used for amine protection in modern solid-phase peptide synthesis. This orthogonality is a fundamental requirement for the Fmoc/tBu SPPS strategy, which has largely replaced the older Boc/Bzl strategy in both research and industrial peptide production due to milder deprotection conditions and compatibility with acid-sensitive residues [1]. In contrast, the unprotected L-azetidine-2-carboxylic acid (CAS 2133-34-8) lacks this orthogonal handle entirely, while N-Boc-azetidine-2-carboxylic acid (CAS 18085-38-6) is incompatible with Fmoc-based workflows due to the acid sensitivity of both Boc and tert-butyl ester groups. The free amine of CAS 129740-14-3 remains available for direct Fmoc installation or coupling, enabling seamless integration into standard Fmoc-SPPS protocols without requiring additional protection/deprotection steps .

Solid-phase peptide synthesis Fmoc chemistry Orthogonal protection

tert-Butyl Ester Enhances Diastereoselectivity in α-Alkylation Relative to Unprotected or Alternative Esters

The tert-butyl ester derivative of azetidine-2-carboxylic acid demonstrates exceptional performance in diastereoselective α-alkylation reactions. Using diastereomerically pure borane complexes prepared from tert-butyl ester (1S,2S,1'S)-substrate, treatment with 2.4 equivalents of lithium bis(trimethylsilyl)amide (LiHMDS) at 0 °C followed by 2.6 equivalents of benzyl bromide afforded α-benzylated product in 90% yield as almost a single diastereomer [1]. This high diastereoselectivity is attributed to the steric bulk of the tert-butyl ester group, which influences the facial selectivity of electrophilic attack. The method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters starting from commercially available (S)-1-phenylethylamine, a low-cost chiral auxiliary, providing an efficient route to enantioenriched azetidine derivatives without requiring expensive chiral catalysts or resolution steps [1].

Asymmetric synthesis Diastereoselective alkylation Chiral building block

Key Research and Industrial Application Scenarios for L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS 129740-14-3)


Synthesis of Conformationally Restricted Peptides and Collagen Mimetics

Researchers investigating the effect of backbone constraint on peptide secondary structure utilize L-Azetidine-2-carboxylic Acid t-Butyl Ester to introduce the four-membered azetidine ring into synthetic peptides. The compound's free amine allows direct Fmoc protection followed by SPPS incorporation, while the tert-butyl ester provides orthogonal carboxyl protection during chain assembly. The resulting Aze-containing peptides exhibit reduced stability of collagen-like triple helical conformations relative to Pro-containing controls, enabling systematic study of ring-size effects on protein folding thermodynamics [1].

Construction of Conformationally Rigid Peptide Nucleic Acid (PNA) Analogs

In the development of conformationally restricted chiral PNA oligomers, L-Azetidine-2-carboxylic Acid t-Butyl Ester serves as the key precursor for introducing azetidine backbone modifications. The strained four-membered ring pre-organizes the PNA backbone geometry, potentially enhancing binding affinity and sequence specificity toward complementary DNA/RNA targets. The orthogonal tert-butyl ester protection is essential for the sequential coupling steps required to assemble PNA monomers into functional oligomers [2].

Synthesis of Enantiopure α-Substituted Azetidine-2-carboxylic Acid Derivatives

Medicinal chemists and synthetic organic chemists developing novel azetidine-containing pharmacophores employ this compound in diastereoselective α-alkylation protocols. Using the borane complex of the tert-butyl ester, α-substituted derivatives can be obtained in high yield (90%) with near-complete stereocontrol, providing efficient access to chiral azetidine scaffolds for structure-activity relationship (SAR) studies and lead optimization programs [3].

Multi-Kilogram Scale Synthesis of Azetidine-Containing Natural Products

Process chemists scaling the synthesis of azetidine-containing natural products such as nicotianamine and mugineic acid rely on L-Azetidine-2-carboxylic Acid t-Butyl Ester as a protected intermediate. Established synthetic routes achieve multigram-scale production of L-Aze from L-aspartic acid in 13 conventional steps without requiring silica-gel column chromatography, and the tert-butyl ester derivative provides a stable, storable form of this valuable chiral building block suitable for kilogram-scale manufacturing campaigns .

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